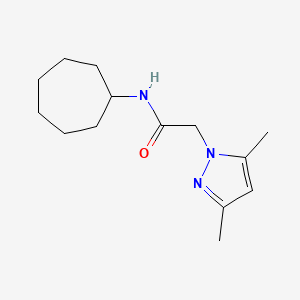
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CDHPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of pyrazolone and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
作用机制
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its effects through the inhibition of COX-2 and LOX enzymes. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, the compound has been shown to have antifungal and antibacterial activity. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide is its ability to selectively inhibit COX-2 and LOX enzymes, while leaving other enzymes unaffected. This selectivity makes the compound a promising candidate for the development of new anti-inflammatory drugs, as it may lead to fewer side effects than currently available treatments. However, one limitation of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research involving N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is the development of new anti-inflammatory drugs based on the compound's selective inhibition of COX-2 and LOX enzymes. Additionally, further studies are needed to fully understand the compound's mechanisms of action and its potential applications in the treatment of cancer and other diseases. Finally, the synthesis of new derivatives of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide may lead to compounds with improved potency and selectivity, further expanding the potential applications of this promising chemical compound.
Conclusion:
In conclusion, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, or N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, is a promising chemical compound with a range of potential applications in scientific research. The compound's ability to selectively inhibit COX-2 and LOX enzymes, as well as its anti-inflammatory, antioxidant, antifungal, and antibacterial properties, make it a promising candidate for the development of new drugs for a variety of conditions. Further research is needed to fully understand the compound's mechanisms of action and to explore its potential applications in the treatment of cancer and other diseases.
合成方法
The synthesis of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide can be achieved through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with cycloheptylamine and acetic anhydride. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition has been shown to have therapeutic potential in a variety of conditions, including inflammation, pain, and cancer.
属性
IUPAC Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-9-12(2)17(16-11)10-14(18)15-13-7-5-3-4-6-8-13/h9,13H,3-8,10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNQNXQBCTXWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)

![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)




![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)